(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride, also known by its chemical formula CHClNOS, is an amino acid derivative that exhibits significant biochemical properties. This compound is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but plays important roles in various biological processes. Its structure features a methylthio group, which contributes to its unique chemical behavior and potential applications in pharmaceuticals and biochemistry.
The compound is derived from natural amino acids and can be synthesized through various chemical methods. It falls under the category of amino acid derivatives, specifically modified amino acids that have applications in medicinal chemistry and research. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility of the compound in aqueous solutions.
The synthesis of (S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride can be achieved through several methods, including:
The synthesis typically requires:
The molecular structure of (S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride features:
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups:
The mechanism of action for (S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that modifications in the structure of amino acids can significantly affect their biological activity, making this compound a candidate for further pharmacological studies.
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride has several scientific uses:
The chiral integrity of (S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride hinges on stereoselective synthesis starting from L-methionine derivatives. The core strategy employs carbodiimide-mediated amidation between N-protected L-methionine and glycine ethyl ester, followed by acidic deprotection and hydrochloride salt formation. Critical to optical purity (>97% ee) is the use of N-Boc-L-methionine, which prevents racemization during amide coupling. The reaction proceeds in anhydrous dichloromethane (DCM) with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalytic N-hydroxysuccinimide (NHS) at 0–5°C, achieving yields >85% before salt formation [2] . Post-coupling, acidic hydrolysis (6N HCl, 110°C) cleaves the ester while simultaneously generating the hydrochloride salt. The chiral center’s (S)-configuration is verified via specific rotation data ([α]D²⁵ = +8.5° in water) and retention time alignment with authentic standards in chiral HPLC .
Key Optimization Parameters:
Table 1: Physicochemical Properties of Key Intermediates
Compound | CAS No. | Molecular Formula | Chirality | Purity (%) | |
---|---|---|---|---|---|
N-Boc-L-methionine | 2488-12-6 | C₁₀H₁₉NO₄S | (S) | >99 | |
Methionylglycine ethyl ester | Not available | C₉H₁₈N₂O₃S | (S) | 97 | |
Final hydrochloride | 26308-13-4 | C₇H₁₅ClN₂O₃S | (S) | 97 | [1] [2] |
Solid-phase methodologies enable rapid assembly of Met-Gly dipeptides with minimal purification burden. Fmoc-based SPPS on Wang resin leverages glycine pre-loading, followed by Fmoc-L-methionine coupling using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the activator. Resin cleavage employs trifluoroacetic acid (TFA)/dichloromethane (95:5), yielding the free dipeptide, which is subsequently converted to hydrochloride salt via HCl/dioxane treatment. The SPPS route achieves >90% yield with an impurity profile dominated by <2% deletion sequences, as confirmed by LC-MS [7].
Critical Process Considerations:
Table 2: SPPS Reagents and Conditions for Dipeptide Assembly
Step | Reagent/Resin | Conditions | Reaction Time | Yield (%) | |
---|---|---|---|---|---|
Resin loading | Fmoc-Gly-OH/Wang resin | DIC/DMAP, DMF, 25°C | 2 h | 98 | |
Fmoc deprotection | 20% piperidine/DMF | 2 × 5 min | 10 min | >99 | |
Methionine coupling | Fmoc-Met-OH, HBTU/DIEA | DMF, 25°C, N₂ atmosphere | 1.5 h | 95 | |
Cleavage | TFA:DCM (95:5) | 2 h, 25°C | 2 h | 92 | [7] |
Non-amino acid routes to the (S)-configured backbone employ catalytic asymmetric hydrogenation. A prochiral α-acetamido acrylate precursor undergoes enantioselective reduction using DuPhos-type rhodium catalysts (e.g., (S,S)-Et-DuPhosRh(COD)BF₄) in methanol under 50 psi H₂. This achieves >99% ee and 95% conversion at 25°C. The methylthio group is introduced via Michael addition of methanethiol to a dehydroalanine intermediate before hydrogenation. The chiral catalyst’s rigid bis(phospholane) structure enforces facial selectivity, producing the (S)-enantiomer exclusively. After hydrogenation, acid hydrolysis removes the acetyl group, liberating the free amine for glycine conjugation [6].
Advantages Over Classical Resolution:
Salt formation is pivotal for enhancing the dipeptide’s crystallinity and stability. The free base dissolved in anhydrous ethyl acetate undergoes HCl gas saturation at 0°C, inducing salt precipitation. Alternative methods include treating the dipeptide with concentrated HCl in isopropanol (1:10 ratio) under reflux, followed by cooling to −20°C for crystallization. Ethyl acetate/isopropanol mixtures (3:1) yield needle-like crystals with 97% purity and <0.5% residual solvents. Critical parameters include:
Characterization Data:
Table 3: Hydrochloride Crystallization Optimization Parameters
Solvent System | Temp. Range | Crystal Form | Purity (%) | Residual Solvent (ppm) | |
---|---|---|---|---|---|
Ethyl acetate | 0°C to −20°C | Needles | 97 | <500 | |
IPA/HCl (conc.) | Reflux to −20°C | Plates | 95 | <1000 | |
Acetonitrile/water (9:1) | 25°C to 5°C | Agglomerates | 90 | <3000 | [1] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2